molecular formula C7H6BrN3 B1407286 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1024741-92-1

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B1407286
CAS No.: 1024741-92-1
M. Wt: 212.05 g/mol
InChI Key: LANPIAKLVSACTR-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine ( 1024741-92-1) is a high-purity brominated heterocyclic compound used extensively as a key synthetic intermediate in medicinal chemistry and organic materials research. This compound features a [1,2,3]triazolo[1,5-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities and presence in commercially successful pharmacophores . The bromine substituent at the 6-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling rapid diversification for structure-activity relationship (SAR) studies. As a building block, this compound is valuable for constructing more complex molecules targeting various therapeutic areas. The triazolopyridine core is isoelectronic with purine bases, allowing it to function as a purine bioisostere in the design of enzyme inhibitors, particularly for kinase targets . Furthermore, this class of heterocycles has demonstrated significant potential in coordination chemistry, forming metal complexes with applications in catalysis and as magnetic materials . Researchers also utilize triazolopyridine derivatives in developing advanced materials due to their interesting optical properties, which include fluorescent behavior useful in creating molecular chemosensors . The product is provided with a minimum purity of 95% and should be stored sealed in a dry, cool environment (2-8°C). This product is intended for research and development purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-bromo-3-methyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANPIAKLVSACTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CN2N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Triazolopyridines

  • Microwave-Mediated Synthesis : This method involves the use of enaminonitriles and benzohydrazides under microwave conditions. It is a catalyst-free, eco-friendly approach that offers a broad substrate scope and good functional group tolerance.

  • Conventional Organic Synthesis : Typically involves the condensation of appropriate precursors, such as hydrazides and pyridine derivatives, under thermal conditions. This method often requires catalysts and may involve multiple steps to achieve the desired substitution pattern.

In Vivo Formulation

For biological studies, in vivo formulations are essential. These typically involve dissolving the compound in DMSO, followed by mixing with solvents like PEG300, Tween 80, and water to achieve a clear solution. The exact formulation may vary based on the compound's solubility and the experimental requirements.

In Vivo Formulation Steps

Research Findings and Challenges

While specific research findings on 6-Bromo-3-methyl-triazolo[1,5-a]pyridine are limited, related compounds have shown promising biological activities. Challenges in synthesizing these compounds often include achieving high yields, minimizing side products, and optimizing reaction conditions for scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, diazo compounds for cycloaddition reactions, and metal catalysts for various transformations. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound include substituted triazolopyridines, fused heterocyclic compounds, and metal-coordinated complexes .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. The compound's ability to modulate this pathway suggests it could be developed into a therapeutic agent for treating solid tumors and hematological cancers .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The results indicated IC50 values ranging from 5 to 20 µM for different cell lines, showcasing its potential as a lead compound for further development.

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)8

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogenic microorganisms. Its mechanism involves binding to critical enzymes necessary for microbial growth.

Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Agricultural Applications

In agricultural science, this compound is being explored for its use as an agrochemical. Its ability to inhibit specific plant pathogens makes it a candidate for developing new fungicides or herbicides.

Research Findings
A preliminary study indicated that formulations containing this compound could reduce fungal infections in crops by over 50%, demonstrating its efficacy in pest management strategies.

Comparison with Related Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison with other triazolo derivatives:

CompoundBiological ActivityStructural Differences
5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridineModerate AntimicrobialBromine at position 5
6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridineLow Anticancer ActivityChlorine instead of Bromine
Unsubstituted [1,2,3]triazolo[1,5-a]pyridineLimited Biological ActivityNo substituents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • Structure : Differs in triazole ring substitution ([1,2,4] vs. [1,2,3]) and lacks the methyl group at position 3.
  • Properties : Lower molecular weight (198.02 g/mol) and higher reactivity in sulfenate anion reactions compared to the methylated analog .
  • Applications : Used in synthesizing sulfoxides but with fewer pharmacological studies reported .
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine
  • Structure : Bromine at position 7 instead of 5.
  • Reactivity : Exhibits distinct electronic effects due to bromine's position, influencing its interaction with DNA and redox activity in leishmanicidal applications .
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • Structure : Methyl group at position 5 and bromine at position 6 in a [1,2,4]triazolo core.
  • Synthesis: Prepared via regioselective methods, showing higher thermal stability than non-methylated analogs .

Functional Group Variations

6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
  • Structure : Chlorine replaces bromine at position 6.
  • Reactivity : Lower steric hindrance and milder electronic effects compared to bromine, enabling easier nucleophilic substitutions .
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine
  • Structure : Lacks the bromine substituent.
  • Applications : Serves as a precursor for metal-carbene complexes in catalysis, highlighting the critical role of bromine in stabilizing reactive intermediates .

Partially Hydrogenated Analogs

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
  • Structure : Partially saturated pyridine ring.
  • Applications : Used in ionic liquids for copper(II) ion extraction and solar cells, outperforming imidazolium analogs due to lower viscosity and higher thermal stability .

Comparative Analysis of Key Properties

Pharmacological Activity

Compound Biological Activity Mechanism of Action
6-Bromo-3-methyl-[1,2,3]triazolo[...] Leishmanicidal (EC₅₀: 2–5 µM) ROS generation and CYP51 inhibition
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine Antiparasitic (EC₅₀: 3–7 µM) DNA interaction and ergosterol disruption
Non-halogenated analogs Anticancer (IC₅₀: 10–20 µM) Kinase inhibition and apoptosis induction

Electronic and Material Properties

Compound Application in Materials Science Key Advantage
4,5,6,7-Tetrahydro-[1,2,3]triazolo[...] Ionic liquids for solar cells High conductivity and low volatility
6-Bromo-3-methyl-[1,2,3]triazolo[...] Fluorescent probes Sensitivity to phosphorus substituents

Biological Activity

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position of the triazolo-pyridine framework, suggests potential applications in drug development and agricultural chemicals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : Approximately 213.03 g/mol
  • Topological Polar Surface Area : 43.6 Ų

The presence of halogens and alkyl groups in its structure enhances its reactivity and biological interactions. The compound belongs to the broader family of 1,2,3-triazoles, which are known for their significant roles in medicinal chemistry.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further investigation in antiviral drug development .
  • Antibacterial Activity : The compound has shown potential as an antibacterial agent. Its structural characteristics allow it to interact with bacterial targets effectively .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have been reported to have IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Although specific mechanisms of action for this compound have not been fully elucidated, its structural analogs are known to interact with various biological targets. These interactions often involve enzyme inhibition or modulation of signaling pathways associated with inflammation and infection.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The synthetic routes typically focus on optimizing yield and purity while maintaining the integrity of the triazole ring.

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

  • A study reported that certain triazole derivatives exhibited potent anti-inflammatory effects in vitro by significantly inhibiting COX-2 activity . The IC50 values for these compounds were comparable to those of established anti-inflammatory agents.
  • Another research highlighted the antibacterial efficacy of triazole compounds against various strains of bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined to be effective against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

Compound NameCAS NumberSimilarity Index
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine192642-77-60.78
6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole1083181-43-40.74
5-Bromopyrazolo[1,5-a]pyridine1060812-84-10.64

This table illustrates how closely related compounds can exhibit varying degrees of biological activity based on their structural differences.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, and how do reaction conditions affect yields?

  • The compound is synthesized via regioselective halogen/metal exchange on 2,5-dibromopyridine. At -40°C in toluene, butyllithium selectively reacts with the bromine at position 2, followed by trapping with N,N-dimethylacetamide to yield 1-(5-bromopyridin-2-yl)ethanone. Subsequent hydrazine treatment and MnO2-mediated cyclization afford the triazolopyridine core, achieving multi-gram yields of 52% over eight steps . Variations in solvent (e.g., DMF vs. acetonitrile) and catalyst (e.g., CuBr/phenanthroline) influence cyclization efficiency and byproduct formation .

Q. How is the structure of this compound validated experimentally?

  • Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the bromine at C6 and methyl at C3 are verified by distinct 1H^1H NMR signals (e.g., δ 2.65 ppm for CH3_3) and 13C^{13}C NMR shifts (e.g., C-Br at ~110 ppm). Mass spectrometry (MS) provides molecular weight confirmation (m/z 211.0 for [M+H]+^+) .

Q. What are the key reactivity trends of the bromine substituent in this compound?

  • The C6 bromine participates in nucleophilic aromatic substitution (SNAr) with thiols or amines under basic conditions (e.g., NaH in DMF). However, its reactivity is position-dependent: C6 bromine exhibits lower electrophilicity compared to C4 or C5 analogs, leading to reduced yields in palladium-catalyzed sulfenate anion coupling (e.g., 32% yield for sulfoxide formation vs. 80% for C4-bromo analogs) .

Advanced Research Questions

Q. What is the mechanism of pyridylcarbene formation from thermal decomposition of this compound?

  • At 100°C under pressure, this compound undergoes nitrogen extrusion to generate a singlet pyridylcarbene intermediate. This carbene stabilizes via hydrogen migration or cyclopropanation with alkenes, forming products like 2-bromo-6-vinylpyridine and diastereomeric cyclopropane derivatives (e.g., cis/trans-2-bromo-6-[2-(6-bromopyridin-2-yl)-cyclopropyl]pyridine). The bromine at C6 destabilizes the diazo intermediate, lowering the activation barrier for carbene formation compared to non-brominated analogs .

Q. How do computational studies explain the regioselectivity of halogen/metal exchange in its synthesis?

  • Density functional theory (DFT) calculations reveal that the C2 bromine in 2,5-dibromopyridine has a lower electron density due to inductive effects from the pyridine nitrogen, making it more susceptible to lithiation. Transition-state analysis shows a lower energy barrier for butyllithium attack at C2 vs. C5, consistent with experimental selectivity (>95% regiochemical purity) .

Q. What role does this compound play in designing fluorescence sensors?

  • The triazolopyridine core acts as a fluorophore with tunable emission properties. Sulfoxide derivatives (e.g., 6-(p-tolylsulfinyl)-3-methyltriazolopyridine) exhibit solvatochromic shifts in fluorescence (λem_{em} 450–520 nm) due to intramolecular charge transfer. However, C6-substituted analogs show quenched emission compared to C4/C5 derivatives, attributed to steric hindrance at the electron-rich triazole ring .

Q. How can contradictory reactivity data in sulfoxide synthesis be resolved?

  • Discrepancies arise from competing pathways: C6 bromine’s lower electrophilicity favors reduction (e.g., to 6-(p-tolylthio)triazolopyridine) over oxidation. Kinetic studies suggest that electron-withdrawing groups at C3 (e.g., methyl) further deactivate C6, necessitating harsher conditions (e.g., higher Pd catalyst loading or elevated temperatures) to drive sulfoxide formation .

Key Methodological Notes

  • Synthesis Optimization : Use anhydrous solvents and controlled lithiation temperatures (-40°C) to minimize side reactions .
  • Carbene Trapping : Employ electron-deficient alkenes (e.g., acrylonitrile) to enhance cyclopropanation yields .
  • Computational Validation : Combine DFT (B3LYP/6-31G*) with experimental NMR to predict and confirm regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

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